2-(Bromomethyl)-1-methyl-4-nitrobenzene
Overview
Description
2-(Bromomethyl)-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromomethyl group is attached to the second carbon, a methyl group to the first carbon, and a nitro group to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methyl-4-nitrobenzene typically involves the bromination of 1-methyl-4-nitrobenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of 2-(Hydroxymethyl)-1-methyl-4-nitrobenzene or 2-(Aminomethyl)-1-methyl-4-nitrobenzene.
Reduction: Formation of 2-(Bromomethyl)-1-methyl-4-aminobenzene.
Oxidation: Formation of 2-(Bromomethyl)-1-carboxy-4-nitrobenzene.
Scientific Research Applications
2-(Bromomethyl)-1-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-methyl-4-nitrobenzene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group is attacked by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the release of a bromide ion.
Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately forming an amino group.
Oxidation: The methyl group is oxidized through the formation of intermediate species, leading to the formation of a carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
2-(Bromomethyl)-4-nitrobenzene: Lacks the methyl group, which can influence its reactivity and physical properties.
2-(Chloromethyl)-1-methyl-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
2-(Bromomethyl)-1-methyl-4-nitrobenzene is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-(bromomethyl)-1-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKLDLBPYFVTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679433 | |
Record name | 2-(Bromomethyl)-1-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98799-27-0 | |
Record name | 2-(Bromomethyl)-1-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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